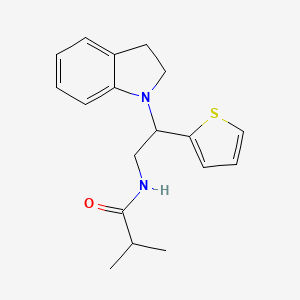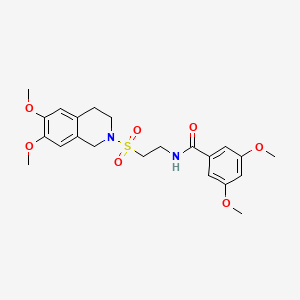
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic organic compound known for its intricate chemical structure and potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. This compound features a unique arrangement of functional groups, including methoxy groups, a sulfonamide linkage, and an isoquinoline moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves several key steps:
Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline: : This intermediate is typically synthesized via a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.
Sulfonylation Reaction: : The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Amide Bond Formation: : Finally, the resulting sulfonamide intermediate undergoes a coupling reaction with 3,5-dimethoxybenzoic acid to form the target compound.
Industrial Production Methods: The industrial production of this compound may involve large-scale batch or continuous flow processes to enhance yield and purity while maintaining cost-efficiency. The use of automated reactors and optimized reaction conditions helps streamline production.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy or isoquinoline groups.
Reduction: : Reduction reactions might target the sulfonamide linkage or other reducible groups in the structure.
Substitution: : Various substitution reactions can modify the benzamide or isoquinoline moieties, introducing new functional groups.
Oxidation Reagents: : Agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.
Reduction Reagents: : Catalytic hydrogenation or sodium borohydride are common for reduction.
Substitution Reagents: : Halogenation agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products depend on the specific type of reaction. For example:
Oxidation: : Hydroxylated derivatives
Reduction: : Reduced forms of the original compound
Substitution: : Modified compounds with new functional groups
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential in various disease models.
Industry: : Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves specific interactions with molecular targets and pathways:
Molecular Targets: : May interact with enzymes or receptors due to its functional groups.
Pathways: : Could modulate biochemical pathways related to its target interactions, influencing cellular processes.
相似化合物的比较
Unique Features:
Structural Complexity: : The presence of both sulfonamide and benzamide linkages.
Functional Group Diversity: : Methoxy, isoquinoline, and sulfonyl groups.
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-benzoic acid: : Lacks the methoxy groups on the benzamide moiety.
N-(2-((6,7-Dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide: : Substitutes the methoxy groups with hydroxyl groups.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-9-16(10-19(13-18)29-2)22(25)23-6-8-32(26,27)24-7-5-15-11-20(30-3)21(31-4)12-17(15)14-24/h9-13H,5-8,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPBIYDJCAMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
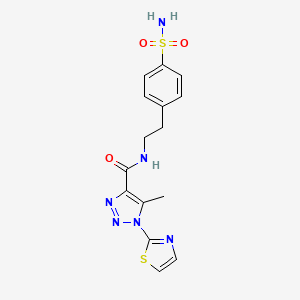
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)
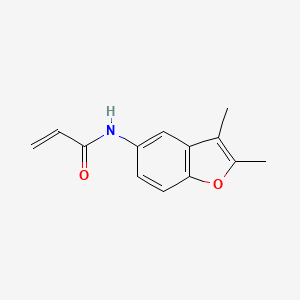
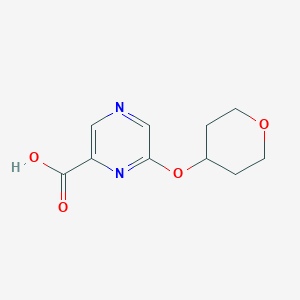
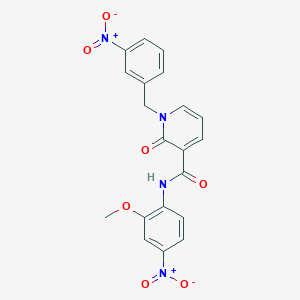
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
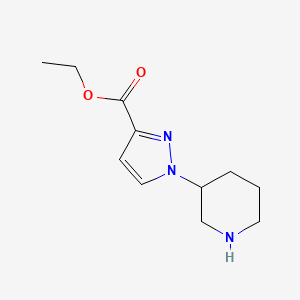
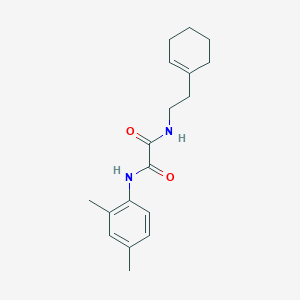
![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)
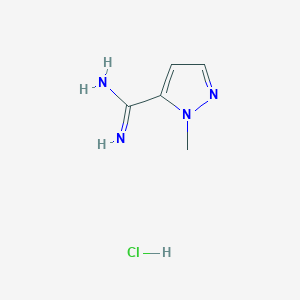
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
![1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2769781.png)
